4-acetyl-7-bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one
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Overview
Description
Synthesis Analysis
The synthesis of similar benzodiazepines involves the treatment of precursors with alkyl tosylates, leading to products with different alkyl substituents. This process is critical for altering the molecular structure, which in turn affects the compound's conformation and assembly mode in crystals. X-ray crystallography confirms these structural changes, showcasing the importance of synthesis conditions on the final product's characteristics (Kravtsov et al., 2012).
Molecular Structure Analysis
The molecular structure of these benzodiazepines is influenced significantly by the synthesis process, with alterations leading to different crystalline forms and intermolecular interactions. For instance, variations in the alkyl substituent can result in distinct molecular forms due to proton migration, affecting the compound's crystal assembly through different intermolecular forces (Kravtsov et al., 2012).
Chemical Reactions and Properties
Benzodiazepines undergo various chemical reactions, including basic hydrolysis and alkylation with alkyl tosylates. These reactions not only modify the chemical structure but also influence the physical and chemical properties of the compounds. For instance, the formation of 1-alkyl derivatives through alkylation impacts the solubility and potential biological activity of these molecules (Pavlovsky et al., 2009).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline form, are closely related to the molecular structure and synthesis method. Changes in the molecular structure can lead to different crystalline forms, influencing the compound's physical stability and solubility (Kravtsov et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity with other chemical agents and stability under various conditions, are determined by the compound's molecular structure. The presence of specific functional groups and their arrangement within the molecule dictate its reactivity patterns, which is crucial for understanding its potential applications and interactions with biological systems (Pavlovsky et al., 2009).
properties
IUPAC Name |
4-acetyl-7-bromo-5-(2-chlorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN2O2/c1-10(22)21-9-16(23)20-15-7-6-11(18)8-13(15)17(21)12-4-2-3-5-14(12)19/h2-8,17H,9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPLBILBWDRONZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(=O)NC2=C(C1C3=CC=CC=C3Cl)C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-7-bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one |
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